Lutetium-177
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium Lu-177 is a radioactive isotope of lutetium, a rare earth element. It is widely used in nuclear medicine, particularly in targeted radionuclide therapy. Lutetium Lu-177 emits beta particles and gamma rays, making it suitable for both therapeutic and diagnostic purposes. Its ability to deliver targeted radiation to specific cells, such as cancer cells, has made it a valuable tool in the treatment of various cancers, including prostate cancer and neuroendocrine tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lutetium Lu-177 can be produced using two primary methods: the direct method and the indirect method.
-
Direct Method: : This involves neutron irradiation of lutetium-176 in a nuclear reactor. The reaction is as follows:
176Lu(n,γ)177Lu
-
Indirect Method: : This involves neutron irradiation of ytterbium-176, which decays to this compound. The reaction is as follows:
176Yb(n,γ)177Yb→177Lu
This method is often used when high-specific-activity this compound is required .
Industrial Production Methods
Industrial production of this compound typically involves the use of nuclear reactors. The target material, either lutetium-176 or ytterbium-176, is irradiated with neutrons to produce this compound. The irradiated material is then processed to separate this compound from other isotopes and impurities. This process often involves the use of chromatographic techniques to achieve high purity .
Chemical Reactions Analysis
Lutetium Lu-177 undergoes various chemical reactions, including:
-
Complexation: : Lutetium-177 can form complexes with various ligands, such as DOTA (tetraazacyclododecanetetraacetic acid), which is commonly used in radiopharmaceuticals .
-
Substitution Reactions: : this compound can participate in substitution reactions where ligands in a complex are replaced by other ligands. This is often used in the preparation of radiopharmaceuticals .
-
Reduction and Oxidation: : While lutetium itself is not highly reactive, its complexes can undergo redox reactions under specific conditions .
Scientific Research Applications
Lutetium Lu-177 has a wide range of scientific research applications:
-
Medicine: : It is used in targeted radionuclide therapy for the treatment of cancers, such as prostate cancer and neuroendocrine tumors. Radiopharmaceuticals containing lutetium-177, such as lutetium Lu 177 dotatate, bind to specific receptors on cancer cells and deliver targeted radiation to destroy them .
-
Chemistry: : this compound is used in the study of radiochemistry and the development of new radiopharmaceuticals. Its ability to form stable complexes with various ligands makes it a valuable tool in this field .
-
Biology: : this compound is used in biological research to study the behavior of radiolabeled compounds in living organisms. This includes tracking the distribution and metabolism of radiopharmaceuticals .
-
Industry: : this compound is used in industrial applications, such as the development of new materials and the study of radiation effects on materials .
Mechanism of Action
The mechanism of action of lutetium Lu-177 involves its ability to deliver targeted radiation to specific cells. When used in radiopharmaceuticals, lutetium-177 is often bound to a ligand that targets specific receptors on the surface of cancer cells. Upon binding to these receptors, this compound emits beta particles and gamma rays, which cause DNA damage and cell death. This targeted approach minimizes damage to surrounding healthy tissues .
Comparison with Similar Compounds
Lutetium Lu-177 is unique among therapeutic radionuclides due to its favorable half-life of 6.7 days and its ability to emit both beta particles and gamma rays. This makes it suitable for both therapeutic and diagnostic applications. Similar compounds include:
-
Yttrium-90: : Another beta-emitting radionuclide used in targeted radionuclide therapy. It has a shorter half-life of 2.7 days and does not emit gamma rays, making it less suitable for diagnostic imaging .
-
Iodine-131: : A beta and gamma-emitting radionuclide used in the treatment of thyroid cancer. It has a longer half-life of 8 days and is primarily used for thyroid-related applications .
-
Rhenium-186: : A beta-emitting radionuclide with a half-life of 3.8 days. It is used in the treatment of bone pain associated with metastatic cancer .
Lutetium Lu-177’s combination of a suitable half-life, dual emission of beta particles and gamma rays, and ability to form stable complexes with various ligands makes it a versatile and valuable tool in nuclear medicine .
Properties
CAS No. |
14265-75-9 |
---|---|
Molecular Formula |
Lu |
Molecular Weight |
176.94376 g/mol |
IUPAC Name |
lutetium-177 |
InChI |
InChI=1S/Lu/i1+2 |
InChI Key |
OHSVLFRHMCKCQY-NJFSPNSNSA-N |
SMILES |
[Lu] |
Isomeric SMILES |
[177Lu] |
Canonical SMILES |
[Lu] |
Key on ui other cas no. |
14265-75-9 |
Synonyms |
177Lu radioisotope Lu-177 radioisotope Lutetium-177 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.